1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a synthetic compound classified under the oxadiazole family, known for its diverse biological activities. This compound features a unique heterocyclic structure that combines elements of both cyclopentane and oxadiazole, which contributes to its potential therapeutic applications. The compound's molecular formula is , with a molecular weight of 217.7 g/mol .
The compound is primarily sourced from chemical synthesis processes aimed at producing oxadiazole derivatives, which are recognized for their antimicrobial and anti-inflammatory properties. It falls under the category of heterocyclic compounds, specifically 1,2,4-oxadiazoles, which are characterized by their five-membered ring containing two nitrogen atoms and one oxygen atom in the ring structure .
The synthesis of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride typically involves the following steps:
The reaction conditions may vary based on the specific reagents used and desired yields but generally require controlled temperatures and pH levels to optimize product formation.
The molecular structure of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride can be described as follows:
The compound's structural representation includes various notations:
The reactivity of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride can be explored through various chemical reactions:
The specific conditions under which these reactions occur depend on factors such as temperature, solvent choice, and concentration.
The mechanism of action for 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is not fully elucidated but is believed to involve:
Further studies are required to clarify its precise mechanisms and identify potential therapeutic targets.
The potential applications of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride include:
The 1,2,4-oxadiazole core is synthesized via cyclocondensation between amidoximes and carboxylic acid derivatives. For this compound, ethyl-substituted oxadiazole formation employs nitrile substrates (e.g., ethyl cyanoacetate) reacting with hydroxylamine hydrochloride under basic conditions to yield the ethyl-substituted amidoxime intermediate. Subsequent coupling with cyclopentanecarbonyl chloride or activated esters occurs under dehydrating conditions—often using peptide coupling agents like HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Hünig’s base in refluxing solvents (e.g., acetonitrile or ethanol). This forms the 5-ethyl-3-(cyclopentyl)-1,2,4-oxadiazole scaffold [4] [8]. Microwave irradiation significantly accelerates this step, enhancing yields to >75% while reducing reaction times from hours to minutes [3] [6].
Table 1: Cyclocondensation Methods for 5-Ethyl-1,2,4-oxadiazole Synthesis
Coupling Agent | Temperature (°C) | Reaction Time | Yield Range | Key Solvent |
---|---|---|---|---|
HCTU/Hünig’s base | 100 | 4–6 h | 65–78% | Ethanol |
DCC/DMAP | 80 | 12 h | 55–62% | THF |
PCl₅ | 0–25 (rt) | 30 min | 45–50% | Dichloromethane |
Microwave (HCTU) | 150 | 15–30 min | 75–85% | Water/EtOH |
The cyclopentylamine moiety is introduced through nucleophilic substitution or reductive amination. In the primary approach, 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole undergoes SN₂ reaction with cyclopentylamine in aprotic solvents (e.g., DMF or THF) at 50–60°C, yielding the tertiary amine product. Alternatively, reductive amination employs 1-aminocyclopentanecarbaldehyde with 3-(aminomethyl)-5-ethyl-1,2,4-oxadiazole under NaBH₃CN reduction. Silver catalysis (e.g., AgOTf) enhances regioselectivity during alkyne functionalization steps when synthesizing advanced intermediates, suppressing side products like indole derivatives [3] [8]. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the free base with >90% purity.
Hydrochloride salt formation is critical for improving crystallinity and stability. The free base is dissolved in anhydrous ethereal solvents (diethyl ether or tert-butyl methyl ether), followed by slow addition of HCl-saturated diethyl ether or 2M HCl in diethyl ether at 0–5°C. This minimizes hydrolysis of the oxadiazole ring—a risk in protic solvents [4] [6]. Crystallization yields the hydrochloride salt as a hygroscopic solid. Solvent optimization studies show that ethereal solvents provide higher purity (>98% by HPLC) compared to alcohols (e.g., methanol), which promote degradation. Post-precipitation, the solid is washed with cold ether and dried under vacuum (40°C, 24 h) to remove residual solvents [10].
Table 2: Hydrochloride Salt Formation Conditions
Solvent System | Acid Source | Temperature | Purity (HPLC) | Crystallinity |
---|---|---|---|---|
Diethyl ether | HCl (g)/ether | 0–5°C | >98% | High |
Ethanol/ether (1:5) | 2M HCl in ether | 0°C | 90–92% | Moderate |
Dichloromethane | Acetyl chloride/MeOH | -10°C | 85–88% | Low |
tert-Butyl methyl ether | 4M HCl in dioxane | 0°C | 95–97% | High |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7